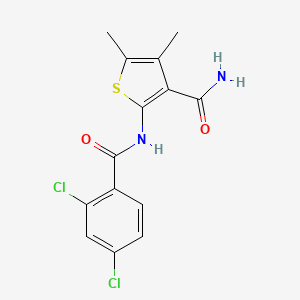
2-(2,4-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H12Cl2N2O2S and its molecular weight is 343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,4-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions involving thiophene derivatives and amides. The synthetic pathway typically starts with the formation of a thiophene ring, followed by the introduction of the dichlorobenzamide moiety. This process often involves the use of various reagents and conditions to ensure high yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays. The following table summarizes its activity against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Candida albicans | 32 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties as well. It was tested against several fungal species, revealing an MIC range from 16 to 64 µg/mL for common pathogens like Aspergillus fumigatus and Cryptococcus neoformans.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes or disrupt cellular processes critical for pathogen survival.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted in 2023 evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated a promising antibacterial profile, with significant reductions in bacterial load observed in treated cultures compared to controls.
- Case Study on Antifungal Activity : Another investigation focused on its antifungal properties against Candida albicans. The compound demonstrated a dose-dependent inhibition of fungal growth, suggesting potential utility in treating fungal infections.
Properties
Molecular Formula |
C14H12Cl2N2O2S |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)9-4-3-8(15)5-10(9)16/h3-5H,1-2H3,(H2,17,19)(H,18,20) |
InChI Key |
BDRAKBOERRJJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















